

Technical Support Center: pTH (73-84)

Immunoassay Issues

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Compound of Interest

Compound Name: pTH (73-84) (human)

Cat. No.: B3259678

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with parathyroid hormone (pTH) (73-84) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is pTH (73-84) and why is its measurement important?

A1: pTH (73-84) is a C-terminal fragment of the full-length parathyroid hormone (1-84). The measurement of various PTH fragments is crucial for understanding calcium metabolism and diagnosing disorders of the parathyroid gland. In patients with chronic kidney disease, these fragments can accumulate and interfere with assays designed to measure the intact, biologically active hormone.

Q2: What are the main challenges in accurately measuring pTH fragments?

A2: The primary challenges include the heterogeneity of circulating PTH fragments and the variable specificity of antibodies used in different immunoassays.^[1] Second-generation "intact" PTH assays are known to cross-react with C-terminal fragments like PTH (7-84), which can lead to an overestimation of the biologically active PTH levels, particularly in patients with impaired renal function.^{[1][2]}

Q3: What is immunoassay interference and what can cause it in pTH assays?

A3: Immunoassay interference refers to the effect of a substance in a sample that alters the correct value of the analyte being measured. In pTH immunoassays, common interfering substances include heterophilic antibodies, human anti-animal antibodies (HAAA), rheumatoid factor, and the presence of "macro-PTH," which is PTH bound to an immunoglobulin. These interferences can lead to falsely elevated or occasionally lowered results.

Q4: How can I determine if my unexpected pTH results are due to cross-reactivity or interference?

A4: A systematic troubleshooting approach is necessary. This typically involves checking for linearity of dilution, performing a spike and recovery experiment, and potentially using a different assay method (e.g., a third-generation PTH assay that is more specific for the intact hormone). For suspected macro-PTH, a polyethylene glycol (PEG) precipitation test can be performed.

Troubleshooting Guides

Issue 1: Falsely Elevated pTH Results

If you are observing unexpectedly high pTH concentrations that do not correlate with the clinical picture or other biochemical markers, consider the following troubleshooting steps.

Step 1: Serial Dilution (Linearity Assessment)

- Purpose: To check if the measured concentration of pTH decreases proportionally with the dilution of the sample. A non-linear response may suggest the presence of interfering substances.
- Action: Perform serial dilutions of the patient sample and re-assay.

Step 2: Spike and Recovery

- Purpose: To assess for the presence of matrix effects that may be inhibiting or enhancing the antibody-antigen reaction.
- Action: Add a known amount of pTH standard to the patient sample and measure the recovery.

Step 3: Use an Alternative Assay

- Purpose: To see if the issue is specific to the assay being used. Different assays have different antibody specificities and susceptibilities to interference.
- Action: Re-test the sample using a third-generation PTH assay, which is designed to be more specific for intact PTH (1-84) and has reduced cross-reactivity with C-terminal fragments.

Step 4: Investigate for Macro-PTH

- Purpose: To determine if the high pTH level is due to the presence of macro-PTH.
- Action: Perform a polyethylene glycol (PEG) precipitation test. A significant decrease in the measured PTH concentration after PEG treatment suggests the presence of macro-PTH.

Data Presentation: Cross-Reactivity of PTH Fragments in Immunoassays

The following table summarizes the reported cross-reactivity of C-terminal PTH fragments in different generations of PTH immunoassays. Note that data for the specific pTH (73-84) fragment is limited, and often data for the larger, more commonly studied PTH (7-84) fragment is used as an indicator of C-terminal fragment cross-reactivity.

Immunoassay Generation	Target Analyte	Cross-Reactivity with PTH (7-84)	Clinical Implications
First Generation	N-terminal, C-terminal, or mid-region fragments	High and variable	Largely obsolete due to lack of specificity.
Second Generation ("Intact")	PTH (1-84)	44.5% to 100% [3] [4]	Can significantly overestimate active PTH in patients with renal impairment due to accumulation of C-terminal fragments. [1] [2]
Third Generation ("Bioactive" or "Whole")	PTH (1-84)	Not detected [3] [5]	More specific for the biologically active form of PTH, providing a more accurate assessment in patients with chronic kidney disease. [5]

Experimental Protocols

Polyethylene Glycol (PEG) Precipitation for Macro-PTH

Objective: To precipitate high molecular weight immunoglobulin-bound PTH (macro-PTH) from the sample, allowing for the measurement of the remaining, likely monomeric, PTH.

Materials:

- Patient serum sample
- Polyethylene glycol (PEG) 6000 solution (25% w/v in phosphate-buffered saline, pH 7.4)
- 0.9% NaCl (saline)
- Microcentrifuge tubes

- Microcentrifuge
- pTH immunoassay kit

Procedure:

- Aliquot 200 µL of the patient serum into two separate microcentrifuge tubes.
- To the first tube (Test), add 200 µL of 25% PEG 6000 solution.
- To the second tube (Control), add 200 µL of 0.9% NaCl.
- Vortex both tubes gently for 1 minute.
- Incubate the tubes at room temperature for 10 minutes.
- Centrifuge the tubes at 10,000 x g for 10 minutes.
- Carefully collect the supernatant from both tubes.
- Measure the pTH concentration in the supernatant of both the Test and Control tubes using your standard immunoassay procedure.
- Calculation:
 - $\text{PTH Recovery (\%)} = (\text{pTH concentration in Test supernatant} / \text{pTH concentration in Control supernatant}) \times 100$
 - A recovery of <40-60% is generally indicative of the presence of macro-PTH.

Spike and Recovery Protocol

Objective: To determine if the sample matrix is interfering with the accurate measurement of pTH.

Materials:

- Patient sample

- pTH standard of known concentration
- Assay diluent
- pTH immunoassay kit

Procedure:

- Divide the patient sample into two aliquots.
- To the first aliquot ("Neat"), add a volume of assay diluent equal to the volume of the pTH standard to be added to the second aliquot.
- To the second aliquot ("Spiked"), add a known amount of pTH standard to achieve a concentration within the assay's measurement range.
- Assay both the "Neat" and "Spiked" samples for pTH concentration.
- Calculation:
 - $\text{Recovery (\%)} = ([\text{Measured concentration in Spiked sample}] - [\text{Measured concentration in Neat sample}]) / [\text{Known concentration of added standard}] \times 100$
 - Acceptable recovery is typically within 80-120%.

Linearity of Dilution Protocol

Objective: To assess if the immunoassay response is linear across a range of sample dilutions.

Materials:

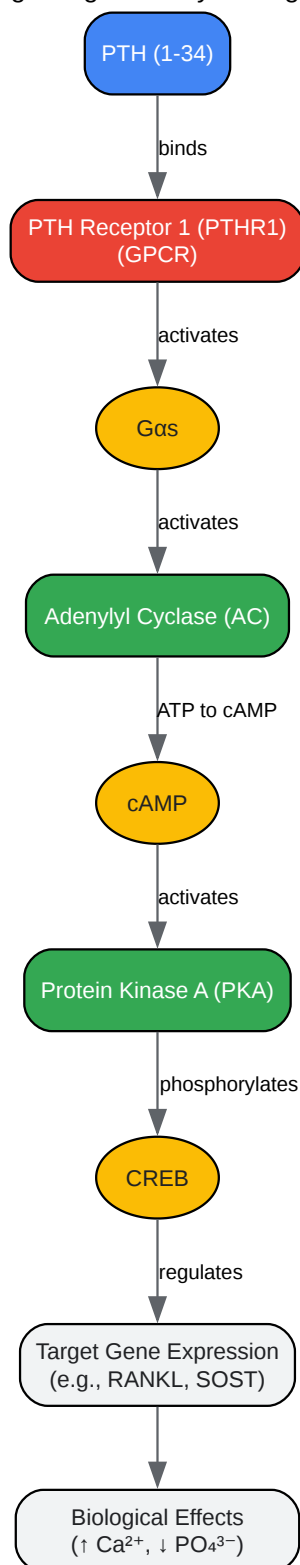
- Patient sample
- Assay diluent
- pTH immunoassay kit

Procedure:

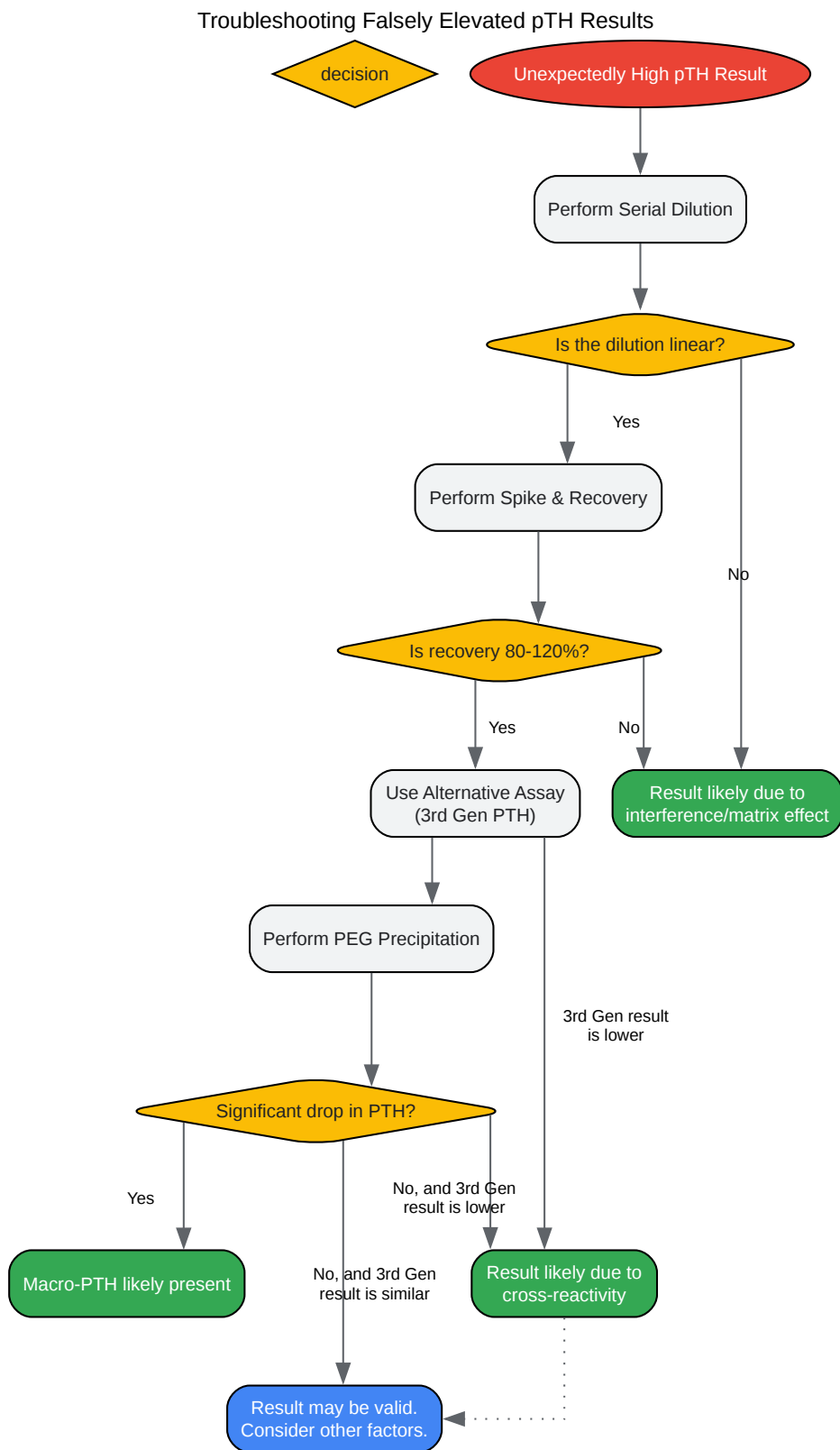
- Prepare a series of dilutions of the patient sample with the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
- Measure the pTH concentration in each dilution.
- Calculation:
 - For each dilution, calculate the "dilution-corrected" concentration by multiplying the measured concentration by the dilution factor.
 - Compare the dilution-corrected concentrations across the dilution series. They should be consistent if the assay is linear for that sample.

Visualizations

PTH Signaling Pathway in Target Cells

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Caption: A simplified diagram of the PTH signaling pathway initiated by the binding of the active N-terminal fragment of PTH to its receptor.



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Caption: A decision-making workflow for troubleshooting unexpectedly high pTH immunoassay results.

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